1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl-
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Overview
Description
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- is a compound belonging to the imidazole class of heterocycles Imidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, benzylamine, and diphenylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. A catalyst, such as ammonium acetate, is often used to facilitate the reaction.
Synthetic Route: The reaction proceeds through a condensation reaction, followed by cyclization to form the imidazole ring. The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent and in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- involves its interaction with specific molecular targets and pathways. For example, as an antifungal agent, it inhibits the lanosterol 14α-demethylation activity of fungal cells, leading to the prevention of ergosterol synthesis. This disruption in cell membrane synthesis results in increased cell membrane permeability and ultimately causes fungal cell death .
Comparison with Similar Compounds
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- can be compared with other imidazole derivatives, such as:
Miconazole: Another imidazole derivative used as an antifungal agent.
Ketoconazole: Known for its antifungal and anti-inflammatory properties.
Clotrimazole: Widely used in the treatment of fungal infections.
The uniqueness of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other imidazole derivatives.
Properties
CAS No. |
663933-19-5 |
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Molecular Formula |
C21H16ClN3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N,2-diphenylimidazol-1-amine |
InChI |
InChI=1S/C21H16ClN3/c22-18-13-11-16(12-14-18)20-15-25(24-19-9-5-2-6-10-19)21(23-20)17-7-3-1-4-8-17/h1-15,24H |
InChI Key |
GHWWVELSMWBRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN2NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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